molecular formula C13H14ClNO2S B3829221 2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate

Cat. No.: B3829221
M. Wt: 283.77 g/mol
InChI Key: QLOTXSFGMDTVAA-UHFFFAOYSA-N
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Description

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate is an organic compound that features a thiocyanate group, a chloroethyl group, and a methylphenyl group

Properties

IUPAC Name

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-10-2-4-11(5-3-10)8-12(18-9-15)13(16)17-7-6-14/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOTXSFGMDTVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OCCCl)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate typically involves the reaction of 3-(4-methylphenyl)-2-thiocyanatopropanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-azidoethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate.

    Oxidation: Formation of 2-chloroethyl 3-(4-methylphenyl)-2-sulfonylpropanoate.

    Reduction: Formation of 2-chloroethyl 3-(4-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function. The thiocyanate group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl 3-(4-methylphenyl)-2-sulfonylpropanoate
  • 2-azidoethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate
  • 2-chloroethyl 3-(4-methylphenyl)-2-hydroxypropanoate

Uniqueness

2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate is unique due to the presence of both a chloroethyl group and a thiocyanate group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for synthetic and medicinal chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate
Reactant of Route 2
2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate

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